![molecular formula C10H11N3O B097035 N-(1H-benzimidazol-2-yl)propanamide CAS No. 17413-08-0](/img/structure/B97035.png)
N-(1H-benzimidazol-2-yl)propanamide
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Overview
Description
N-(1H-benzimidazol-2-yl)propanamide is an organic compound with the chemical formula C10H11N3O. It belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-(1H-benzimidazol-2-yl)propanamide is a compound that is part of a larger class of molecules known as benzimidazoles . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . .
Mode of Action
Benzimidazoles are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzimidazoles have been found to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
For example, benzimidazoles that inhibit tubulin polymerization would affect the cell cycle and potentially lead to cell death .
Result of Action
Based on the known activities of benzimidazoles, it is likely that this compound has a broad range of effects, potentially including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-yl)propanamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(1H-benzimidazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the benzimidazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .
Scientific Research Applications
Scientific Research Applications
The applications of N-(1H-benzimidazol-2-yl)propanamide can be categorized into several key areas:
1. Chemistry:
- Building Block for Synthesis: It serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules due to its reactive functional groups.
2. Biology:
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, particularly against pathogens such as Plasmodium falciparum, which causes malaria. It functions as an inhibitor of the Equilibrative Nucleoside Transporter, crucial for treating infections.
- Anticancer Activity: Studies have shown that benzimidazole derivatives can modulate signaling pathways involved in tumor growth. This compound may enhance bioactivity through structural modifications.
3. Medicine:
- Therapeutic Potential: Ongoing research explores its potential as an anticancer agent and its effectiveness in treating various diseases, including those involving oxidative stress and inflammation.
4. Industry:
- Material Development: The compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis.
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Inhibits Plasmodium falciparum through nucleoside transport inhibition. |
Anticancer | Modulates tumor growth signaling pathways; potential for use in cancer therapies. |
Anti-inflammatory | Investigated for effects on inflammatory pathways; may inhibit relevant enzymes. |
Antiviral | Explored for antiviral properties against various viral infections. |
Case Study 1: Antiproliferative Effects
A study investigating various benzimidazole derivatives found that structural modifications significantly impacted antiproliferative effects against cancer cell lines. The introduction of specific functional groups, such as fluorinated aromatic rings, correlated with enhanced efficacy in inhibiting cell growth.
Case Study 2: In Vivo Studies
Preclinical evaluations demonstrated that similar compounds exhibit favorable pharmacokinetic profiles, including improved metabolic stability and reduced toxicity. Modifications aimed at enhancing bioavailability led to compounds showing effective dosing in animal models without significant adverse effects.
Case Study 3: Mechanism of Action
Research into the mechanism of action revealed that this compound interacts with specific molecular targets, potentially inhibiting enzymes involved in disease processes. This interaction is crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
N-(1H-benzimidazol-2-yl)propanamide can be compared with other benzimidazole derivatives such as:
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
N-(1H-benzimidazol-2-yl)-3-(1-imidazolyl)propanamide: Studied for its antimicrobial properties
Biological Activity
N-(1H-benzimidazol-2-yl)propanamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its pharmacological significance. The presence of the propanamide moiety enhances the compound's solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole possess significant activity against bacteria and fungi. For example:
Pathogen | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | High | |
Candida albicans | Moderate |
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that benzimidazole derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy. The following case study highlights its effectiveness:
- Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Antiviral Activity
Benzimidazole derivatives, including this compound, have shown promising antiviral activity against viruses such as HIV and HCMV. The binding affinity to viral enzymes suggests potential as antiviral agents.
Research Findings
Recent studies have utilized various computational and experimental methods to elucidate the properties of this compound:
- Molecular Docking Studies : These studies revealed high binding affinities to target proteins involved in cancer progression and viral replication.
- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth and enhanced survival rates in treated groups compared to controls.
- Spectroscopic Analysis : UV-Vis and FTIR spectra confirmed the structural integrity and functional groups present in the compound, supporting its biological activity.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9(14)13-10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAURMDVFWWAYJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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